molecular formula C11H17NO B13323889 4-(1-Aminoethyl)-2-(propan-2-YL)phenol

4-(1-Aminoethyl)-2-(propan-2-YL)phenol

Cat. No.: B13323889
M. Wt: 179.26 g/mol
InChI Key: UXHCYESBOVOFGN-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)-2-(propan-2-YL)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an aminoethyl group and an isopropyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)-2-(propan-2-YL)phenol typically involves the alkylation of a phenol derivative with an appropriate alkylating agent. One common method is the reaction of 4-hydroxyacetophenone with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to reductive amination using an amine source like ammonia or an amine derivative under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium on carbon (Pd/C) are commonly used in the hydrogenation step to facilitate the reductive amination process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-2-(propan-2-YL)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-(1-Aminoethyl)-2-(propan-2-YL)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-2-(propan-2-YL)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the phenol group can participate in aromatic stacking interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Aminoethyl)phenol: Lacks the isopropyl group, resulting in different steric and electronic properties.

    2-(1-Aminoethyl)-4-(propan-2-YL)phenol: Positional isomer with different spatial arrangement of functional groups.

    4-(1-Aminoethyl)-2-methylphenol: Contains a methyl group instead of an isopropyl group, affecting its reactivity and interactions.

Uniqueness

4-(1-Aminoethyl)-2-(propan-2-YL)phenol is unique due to the presence of both the aminoethyl and isopropyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific properties.

Biological Activity

4-(1-Aminoethyl)-2-(propan-2-YL)phenol, also known as 4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol, is a secondary amino compound characterized by a phenolic structure with an aminoethyl side chain and a propan-2-yl group. This compound has garnered attention for its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The unique chemical structure of this compound allows it to engage in various biochemical interactions. The presence of a hydroxyl group enhances its solubility and reactivity, making it suitable for participation in biological processes. Its mechanism of action often involves interactions with specific molecular targets, such as enzymes and receptors, which modulate various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and electrostatic interactions with active sites of target molecules. The phenolic group can engage in aromatic stacking interactions, while the aminoethyl group facilitates further binding capabilities. This dual interaction profile suggests that this compound may influence enzyme activity, receptor signaling, and other cellular processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which is crucial for mitigating oxidative stress in biological systems.
  • Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, providing insights into its therapeutic potential for inflammatory diseases .
  • Neurotransmission Modulation : Its structural features indicate possible interactions with neurotransmitter receptors, suggesting roles in cognitive functions and mood regulation.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Therapeutic Applications : A study highlighted its potential role in drug development, focusing on its interactions with specific enzymes involved in metabolic pathways. The findings indicated that the compound could serve as a lead for developing new therapeutic agents targeting metabolic disorders .
  • Molecular Docking Studies : Molecular docking studies revealed promising binding affinities of this compound to various receptors, including those implicated in neurotransmission and inflammation. This suggests that the compound could be further investigated for neuroprotective or anti-inflammatory therapies.
  • Synthesis and Structure-Activity Relationship (SAR) : Research on SAR has demonstrated that modifications to the chemical structure can enhance biological activity or alter pharmacokinetic properties. These studies are essential for optimizing the compound's therapeutic efficacy .

Data Table: Biological Activities Summary

Biological ActivityDescriptionReferences
AntioxidantReduces oxidative stress
Anti-inflammatoryModulates inflammatory pathways
NeurotransmissionPotential interaction with neurotransmitter receptors
Enzyme InteractionInfluences metabolic pathways

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-(1-aminoethyl)-2-propan-2-ylphenol

InChI

InChI=1S/C11H17NO/c1-7(2)10-6-9(8(3)12)4-5-11(10)13/h4-8,13H,12H2,1-3H3

InChI Key

UXHCYESBOVOFGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(C)N)O

Origin of Product

United States

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